3-([1,1'-Biphenyl]-4-yl)azetidine
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Overview
Description
3-([1,1’-Biphenyl]-4-yl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. Azetidines are valuable in organic synthesis and medicinal chemistry due to their potential as intermediates and active units in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-([1,1’-Biphenyl]-4-yl)azetidine typically involves cyclization reactions. One common method is the [3+1] radical cascade cyclization enabled by visible-light-induced copper catalysis. This method is characterized by double C-H activation and offers operational simplicity, a cheap catalyst, and broad substrate scope .
Industrial Production Methods: Industrial production of azetidines, including 3-([1,1’-Biphenyl]-4-yl)azetidine, often involves the use of high-pressure reactors and specialized catalysts to ensure efficient cyclization and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-([1,1’-Biphenyl]-4-yl)azetidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LAH) and sodium borohydride.
Substitution: This reaction can occur at different positions on the azetidine ring, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce various substituted azetidines .
Scientific Research Applications
3-([1,1’-Biphenyl]-4-yl)azetidine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various reactions.
Biology: Serves as a probe in studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery for its unique structural properties.
Industry: Utilized in the production of polymers and as a stabilizer in certain chemical processes.
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique ring structure allows it to bind to enzymes and receptors, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Known for its role as a proline analog in protein synthesis.
2-Methylazetidine: Used in the synthesis of pharmaceuticals and as a chiral building block.
3-Bromoazetidine: Employed in organic synthesis for its reactivity and as an intermediate in the production of other azetidines.
Uniqueness: 3-([1,1’-Biphenyl]-4-yl)azetidine stands out due to its biphenyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in medicinal chemistry and as a versatile intermediate in organic synthesis .
Biological Activity
3-([1,1'-Biphenyl]-4-yl)azetidine is a compound belonging to the azetidine family, characterized by a four-membered ring structure containing nitrogen. Azetidines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized via the reaction of appropriate biphenyl derivatives with azetidine precursors under specific conditions. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the molecular structure and purity.
Antimicrobial Activity
Azetidine derivatives have been extensively studied for their antimicrobial properties. The biological activity of this compound was evaluated against various bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
Mycobacterium tuberculosis | 8 |
The results indicate that this compound exhibits significant antibacterial and antifungal activities, particularly against Mycobacterium tuberculosis, where it showed a lower MIC compared to standard antibiotics .
Anticancer Activity
The potential anticancer effects of azetidine derivatives have been a focus of research. A study evaluated the cytotoxic effects of this compound on various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
SiHa (cervical cancer) | 15 | Induction of apoptosis via caspase activation |
B16F10 (melanoma) | 20 | Inhibition of cell cycle progression |
The compound demonstrated significant cytotoxicity in both cell lines, suggesting its potential as an anticancer agent through mechanisms involving apoptosis and cell cycle regulation .
Case Studies
Several case studies have highlighted the therapeutic potential of azetidine derivatives:
- Case Study on Antimicrobial Efficacy : A series of azetidine derivatives were tested for their efficacy against resistant strains of bacteria. The study found that modifications to the biphenyl substituent significantly enhanced antimicrobial activity, with this compound being one of the most effective compounds .
- Case Study on Anticancer Properties : In vitro studies demonstrated that this compound induced apoptosis in cancer cells by activating caspase pathways. The compound's ability to selectively target neoplastic cells while sparing normal cells was noted as a promising feature for further development .
Structure-Activity Relationship (SAR)
The biological activity of azetidines is highly dependent on their structural features. The presence of electron-donating or withdrawing groups on the biphenyl moiety can significantly influence the compound's interaction with biological targets.
Key Findings:
Properties
Molecular Formula |
C15H15N |
---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
3-(4-phenylphenyl)azetidine |
InChI |
InChI=1S/C15H15N/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-16-11-15/h1-9,15-16H,10-11H2 |
InChI Key |
LNFVCXLFPIQTBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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